
3-(Oxolan-3-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxolan-3-ylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a useful tool in various research applications. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated in detail. In
Applications De Recherche Scientifique
3-(Oxolan-3-ylamino)benzamide has been found to be useful in several scientific research applications. One such application is in the study of protein-protein interactions. This compound has been shown to disrupt protein-protein interactions, making it a useful tool for investigating the role of specific protein-protein interactions in various biological processes. Additionally, this compound has been found to be useful in the study of enzyme activity. This compound has been shown to inhibit the activity of several enzymes, making it a useful tool for investigating the role of specific enzymes in various biological processes.
Mécanisme D'action
The mechanism of action of 3-(Oxolan-3-ylamino)benzamide involves its ability to disrupt protein-protein interactions and inhibit enzyme activity. This compound binds to specific sites on proteins and enzymes, preventing them from interacting with other proteins or carrying out their enzymatic functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific proteins or enzymes that it interacts with. However, in general, this compound has been found to disrupt cellular processes that are dependent on protein-protein interactions or enzyme activity. This can lead to a range of effects, including changes in cell signaling, metabolism, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Oxolan-3-ylamino)benzamide in lab experiments is its ability to selectively disrupt specific protein-protein interactions or enzyme activities. This allows researchers to investigate the role of specific proteins or enzymes in various biological processes. However, one limitation of using this compound is its potential for off-target effects. Since it binds to specific sites on proteins and enzymes, it may also interact with other proteins or enzymes that are not the target of the experiment.
Orientations Futures
There are several future directions for research involving 3-(Oxolan-3-ylamino)benzamide. One direction is to investigate the potential of this compound as a therapeutic agent. Its ability to disrupt protein-protein interactions and inhibit enzyme activity may make it useful for treating diseases that are caused by dysregulated protein-protein interactions or enzyme activity. Another direction is to investigate the potential of this compound as a tool for investigating the role of specific proteins or enzymes in various biological processes. This could lead to a better understanding of the underlying mechanisms of various diseases and help identify new therapeutic targets.
Méthodes De Synthèse
Several methods have been developed for the synthesis of 3-(Oxolan-3-ylamino)benzamide. One such method involves the reaction of 3-aminobenzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with oxolane-3-amine to yield this compound. Another method involves the reaction of 3-aminobenzoic acid with oxolane-3-carbonyl chloride to yield this compound.
Propriétés
IUPAC Name |
3-(oxolan-3-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)8-2-1-3-9(6-8)13-10-4-5-15-7-10/h1-3,6,10,13H,4-5,7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIDSHNVJXUVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-Ethylphenyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570181.png)
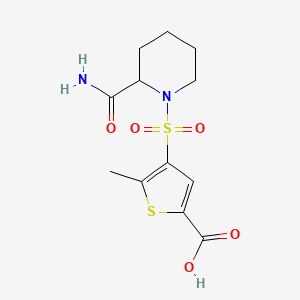
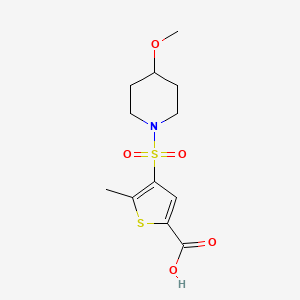
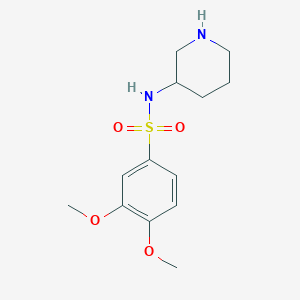

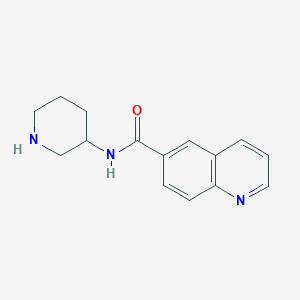
![N-[4-(oxolan-3-ylamino)phenyl]acetamide](/img/structure/B7570231.png)
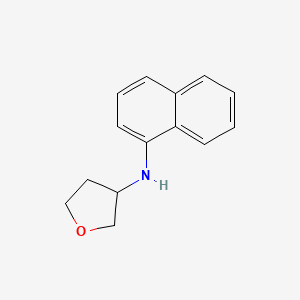
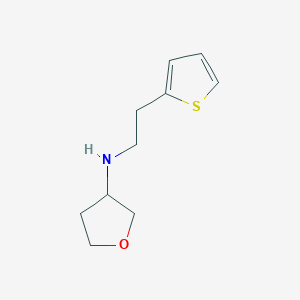

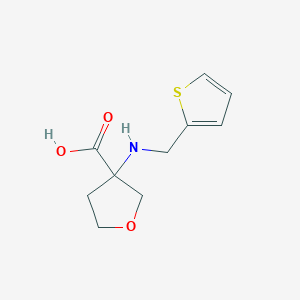
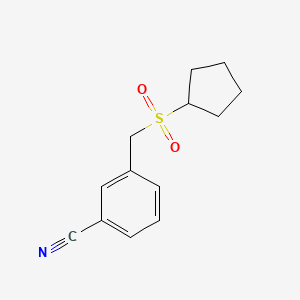

![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
